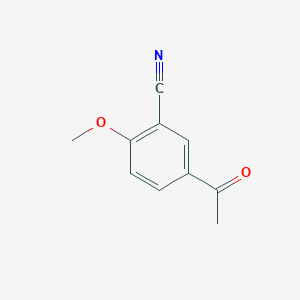![molecular formula C6H13BrS B3375654 Propane, 1-bromo-3-[(1-methylethyl)thio]- CAS No. 112981-26-7](/img/structure/B3375654.png)
Propane, 1-bromo-3-[(1-methylethyl)thio]-
Overview
Description
Propane, 1-bromo-3-[(1-methylethyl)thio]-: is an organic compound with the molecular formula C6H13BrS. It is a brominated derivative of propane, where a bromine atom is attached to the first carbon and a thioether group is attached to the third carbon. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1-bromo-3-[(1-methylethyl)thio]- typically involves the bromination of 3-[(1-methylethyl)thio]propane. This can be achieved through the reaction of 3-[(1-methylethyl)thio]propane with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of Propane, 1-bromo-3-[(1-methylethyl)thio]- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propane, 1-bromo-3-[(1-methylethyl)thio]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The thioether group in Propane, 1-bromo-3-[(1-methylethyl)thio]- can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in ethanol, potassium cyanide in water.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid in dichloromethane.
Major Products Formed:
Substitution: 3-[(1-methylethyl)thio]propanol, 3-[(1-methylethyl)thio]propanenitrile.
Oxidation: 1-bromo-3-[(1-methylethyl)sulfinyl]propane, 1-bromo-3-[(1-methylethyl)sulfonyl]propane.
Scientific Research Applications
Chemistry: Propane, 1-bromo-3-[(1-methylethyl)thio]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and thioether-containing compounds on biological systems. It may also be used in the development of pharmaceuticals where such functional groups are required .
Industry: In the industrial sector, Propane, 1-bromo-3-[(1-methylethyl)thio]- is used in the manufacture of specialty chemicals and materials. It can be a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Propane, 1-bromo-3-[(1-methylethyl)thio]- involves its reactivity as a brominated compound and a thioether. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The thioether group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which are important functional groups in various chemical reactions.
Comparison with Similar Compounds
- Propane, 1-bromo-2-[(1-methylethyl)thio]-
- Propane, 1-chloro-3-[(1-methylethyl)thio]-
- Propane, 1-bromo-3-[(1-ethylthio)]-
Comparison: Propane, 1-bromo-3-[(1-methylethyl)thio]- is unique due to the position of the bromine and thioether groups. Compared to Propane, 1-bromo-2-[(1-methylethyl)thio]-, the bromine atom is positioned differently, which can lead to variations in reactivity and the types of reactions it can undergo. Similarly, replacing the bromine with chlorine, as in Propane, 1-chloro-3-[(1-methylethyl)thio]-, can affect the compound’s reactivity and the conditions required for its reactions .
Properties
IUPAC Name |
1-bromo-3-propan-2-ylsulfanylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrS/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWYDQYYQZRMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550969 | |
| Record name | 1-Bromo-3-[(propan-2-yl)sulfanyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112981-26-7 | |
| Record name | 1-Bromo-3-[(propan-2-yl)sulfanyl]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)
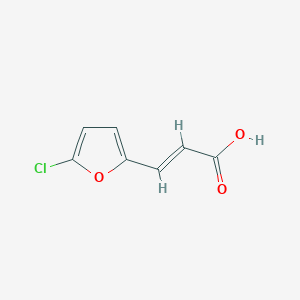
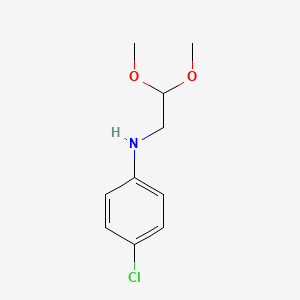
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
![2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B3375605.png)
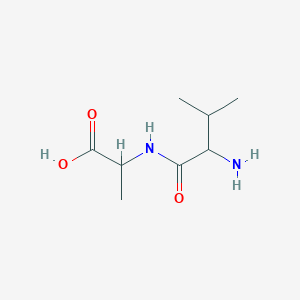
![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)
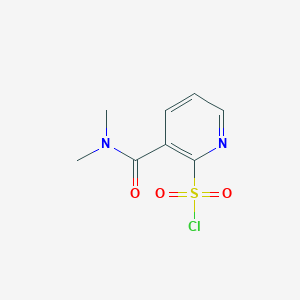
![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)
![2-{[5-(propan-2-yl)-1,2-oxazol-3-yl]methoxy}ethan-1-amine](/img/structure/B3375636.png)
![N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B3375640.png)
